molecular formula C24H16N2 B079689 1,4-Bis(4-Cyanostyryl)Benzene CAS No. 13001-40-6

1,4-Bis(4-Cyanostyryl)Benzene

Cat. No. B079689
CAS RN: 13001-40-6
M. Wt: 332.4 g/mol
InChI Key: KIAAMJMIIHTGBH-KQQUZDAGSA-N
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Description

1,4-Bis(4-Cyanostyryl)Benzene is a chemical compound with the molecular formula C24H16N2 . It is commonly used as a fluorescent agent . It has been studied for its potential applications in liquid crystals .


Synthesis Analysis

The synthesis of 1,4-Bis(4-Cyanostyryl)Benzene has been reported in several studies. For instance, one study reported the synthesis and semiempirical modeling of 1,4-bis (cyanostyryl)benzene (CSB)-based quadrupolar isomeric molecules . Another study reported the preparation of core-shell nanoparticles with 1,4-bis (o-cyanostyryl)benzene as the core and nanosilica particles as the shell using a self-templating method .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-Cyanostyryl)Benzene is characterized by the presence of cyanostyryl groups attached to a benzene ring . The position of the cyano substituents in the CS isomers has a marked influence on their packing modes and luminescent properties .


Chemical Reactions Analysis

The chemical reactions involving 1,4-Bis(4-Cyanostyryl)Benzene have been studied in the context of its fluorescence properties. For example, one study reported that changing the positions of the cyano substituents in the CS isomers resulted in longer absorption-fluorescence wavelengths, and higher one- and two-photon absorptivities for the β-CSB-TP .


Physical And Chemical Properties Analysis

1,4-Bis(4-Cyanostyryl)Benzene has a molecular weight of 332.4 g/mol . It exhibits strong one- and two-photon induced fluorescence in nonpolar toluene solution .

Scientific Research Applications

Proteomics Research

1,4-Bis(4-Cyanostyryl)Benzene is utilized in proteomics research as a biochemical agent . Its molecular structure allows for interactions with various proteins, aiding in the identification and analysis of proteomes.

Photonics and Optical Applications

This compound has been reported to exhibit aggregation-enhanced two-photon absorption and up-converted fluorescence . These properties are valuable in the development of new photonic materials that can be used for advanced optical data storage and high-resolution microscopy.

Electronics

In the field of electronics, 1,4-Bis(4-Cyanostyryl)Benzene derivatives have potential applications due to their electroluminescent properties . They can be used in the creation of organic light-emitting diodes (OLEDs) and other electronic displays .

Materials Science

The compound’s ability to form nanoaggregates with enhanced fluorescence makes it a candidate for creating novel materials with specific optical properties. These materials can be used in sensors, imaging, and as components in advanced manufacturing processes .

Biomedical Research

While specific applications in biomedical research are not extensively documented, the compound’s properties suggest potential use in biochemical assays and proteomics . It could aid in the study of cellular processes and disease mechanisms .

Environmental Science

The solvatochromic fluorescence of 1,4-Bis(4-Cyanostyryl)Benzene derivatives indicates potential applications in environmental sensing . These compounds could be used to detect and measure pollutants or changes in environmental conditions .

Energy Storage

Although direct applications in energy storage are not explicitly mentioned, the photophysical properties of 1,4-Bis(4-Cyanostyryl)Benzene suggest potential use in the development of energy-harvesting materials . These materials could be designed to capture and store solar energy or improve the efficiency of photovoltaic cells .

Safety And Hazards

When handling 1,4-Bis(4-Cyanostyryl)Benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Future research on 1,4-Bis(4-Cyanostyryl)Benzene could focus on its potential applications in the development of new types of molecule-based functional materials . For example, its fluorescence properties could be further explored for use in liquid crystals .

properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAAMJMIIHTGBH-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)/C=C/C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-Cyanostyryl)Benzene

CAS RN

13001-40-6
Record name 4,4'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the photophysical properties of 1,4-Bis(4-Cyanostyryl)Benzene and how do they compare to similar compounds?

A: 1,4-Bis(4-Cyanostyryl)Benzene exhibits interesting photophysical properties, particularly its fluorescence behavior. Studies have shown that in its solid state, intermolecular charge transfer interactions contribute to its fluorescence spectrum []. Comparatively, a similar compound, E,E-1,4-bis(4-trifluoromethystyryl)benzene, does not exhibit these interactions []. This difference highlights how subtle structural changes can impact photophysical behavior. Furthermore, 1,4-Bis(4-Cyanostyryl)Benzene demonstrates a high fluorescence quantum yield (0.89) and a relatively long fluorescence lifetime (6.1 ns) []. These properties, coupled with its large two-photon absorption coefficient, make it a potentially valuable material for optoelectronic applications.

Q2: How does the structure of 1,4-Bis(4-Cyanostyryl)Benzene influence its two-photon absorption cross-section?

A: Research indicates that the presence of electron-withdrawing cyano groups in the structure of 1,4-Bis(4-Cyanostyryl)Benzene significantly contributes to its large two-photon absorption cross-section (δ) []. This is in line with the observation that bis(styryl)benzene derivatives with an A-A-A conjugation structure, where A represents an electron-accepting group, exhibit larger δ values compared to those with D-A-D structures (D being an electron-donating group) []. For example, 1,4-Bis(4-Cyanostyryl)Benzene with its electron-accepting cyano groups exhibits a δ of 6870 GM, significantly larger than the 1790 GM observed for 2,5-dicyano-1,4-bis-(4'-dimethylaminostyryl)benzene, which possesses electron-donating dimethylamino groups []. This suggests that incorporating strong electron-accepting groups into the bis(styryl)benzene framework can be a promising strategy for designing materials with large two-photon absorption cross-sections for applications in fields like bioimaging and optical data storage.

Q3: Can the morphology and emission color of 1,4-Bis(4-Cyanostyryl)Benzene be modified?

A: Yes, research has shown that the morphology and emission color of 1,4-Bis(4-Cyanostyryl)Benzene can be altered through a “cocrystal” approach []. For instance, when co-crystallized with 1,4-diiodo tetrafluorobenzene (DIFB), the morphology of 1,4-Bis(4-Cyanostyryl)Benzene changes from yellow-emissive polyhedral microcrystals to sky-blue-emissive microwires []. This change is attributed to alterations in molecular packing induced by the co-crystallization process. Furthermore, the formation of cocrystals also leads to an enhancement in the radiative decay rate, likely due to the suppression of excimer formation []. This demonstrates the potential of utilizing co-crystallization as a strategy for fine-tuning the optical properties and morphology of organic materials for specific applications.

Q4: Are there established analytical methods for detecting 1,4-Bis(4-Cyanostyryl)Benzene?

A: Yes, 1,4-Bis(4-Cyanostyryl)Benzene (C.I. 199) can be effectively detected and quantified using High Performance Liquid Chromatography (HPLC) with a fluorescence detector []. This method has been successfully applied to determine its presence in plastic food contact materials. The procedure involves extraction with trichloromethane followed by separation on a C18 column using a gradient elution with ammonium acetate and acetonitrile []. The fluorescence detector, set at an excitation wavelength of 350 nm and an emission wavelength of 430 nm, provides high sensitivity with a limit of detection of 0.3 mg/L []. This method offers a reliable and sensitive approach for monitoring the presence and concentration of 1,4-Bis(4-Cyanostyryl)Benzene in various matrices.

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